7-Hexadecyl-3-methyl-8-(3-methyl-butylsulfanyl)-3,7-dihydro-purine-2,6-dione
Description
7-Hexadecyl-3-methyl-8-(3-methyl-butylsulfanyl)-3,7-dihydro-purine-2,6-dione is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds, which play crucial roles in biochemistry, particularly in the structure of DNA and RNA. This compound is characterized by its unique substituents, which may impart specific chemical and biological properties.
Properties
IUPAC Name |
7-hexadecyl-3-methyl-8-(3-methylbutylsulfanyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48N4O2S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-31-23-24(30(4)26(33)29-25(23)32)28-27(31)34-21-19-22(2)3/h22H,5-21H2,1-4H3,(H,29,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFYQPOONUCHAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1C2=C(N=C1SCCC(C)C)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hexadecyl-3-methyl-8-(3-methyl-butylsulfanyl)-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions. The starting materials are often commercially available purine derivatives, which undergo alkylation, sulfonation, and other functional group modifications. Common reagents include alkyl halides, thiols, and strong bases.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including batch and continuous flow processes. The reaction conditions are optimized for yield and purity, often involving high temperatures, pressures, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound may undergo oxidation reactions, particularly at the sulfur-containing moiety, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the purine ring or the alkyl chains, potentially leading to hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can occur at various positions on the purine ring or the alkyl chains, depending on the leaving groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Halides, thiols, amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules, particularly in the synthesis of nucleoside analogs.
Biology
Biologically, purine derivatives are often studied for their roles in cellular processes, including signal transduction and enzyme inhibition.
Medicine
In medicine, compounds like this one may be investigated for their potential as therapeutic agents, particularly in the treatment of diseases related to purine metabolism.
Industry
Industrially, such compounds can be used in the development of new materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action for 7-Hexadecyl-3-methyl-8-(3-methyl-butylsulfanyl)-3,7-dihydro-purine-2,6-dione would depend on its specific biological target. Generally, purine derivatives can interact with enzymes or receptors, modulating their activity. The sulfur-containing moiety may also play a role in binding interactions or redox reactions.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theobromine: Another purine derivative found in chocolate, with mild stimulant effects.
Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.
Uniqueness
7-Hexadecyl-3-methyl-8-(3-methyl-butylsulfanyl)-3,7-dihydro-purine-2,6-dione is unique due to its specific alkyl and sulfanyl substituents, which may impart distinct chemical and biological properties compared to other purine derivatives.
Biological Activity
Molecular Formula
- C27H48N4O2S
Key Characteristics
- Molecular Weight : 492.77 g/mol
- Solubility : Solubility in organic solvents varies; specific solubility data is often not provided due to proprietary restrictions.
Pharmacological Properties
Research indicates that purine derivatives like 7-Hexadecyl-3-methyl-8-(3-methyl-butylsulfanyl)-3,7-dihydro-purine-2,6-dione exhibit a range of biological activities including:
- Antioxidant Activity : Some studies suggest that similar compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage.
- Antimicrobial Properties : There is evidence that purine derivatives possess antimicrobial effects against various pathogens, although specific data on this compound remains limited.
- Anticancer Potential : Preliminary studies on related compounds indicate that they may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : Compounds in this class may act as inhibitors of specific enzymes involved in nucleotide metabolism, potentially affecting cellular proliferation and signaling pathways.
The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, potential mechanisms include:
- Interaction with Adenosine Receptors : Many purines interact with adenosine receptors, influencing various physiological processes such as inflammation and immune response.
- Modulation of Signaling Pathways : By affecting pathways such as MAPK or PI3K/Akt, these compounds may alter cell survival and proliferation.
Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant potential of various purine derivatives using DPPH radical scavenging assays. Although specific data for this compound was not available, related compounds demonstrated significant antioxidant activity, suggesting potential for similar effects in this compound.
Study 2: Antimicrobial Efficacy
Research on structurally similar compounds indicated antimicrobial properties against Gram-positive and Gram-negative bacteria. While direct studies on this compound are lacking, the trend suggests a need for further exploration into its antimicrobial efficacy.
Study 3: Anticancer Activity
In vitro studies on purine derivatives have shown inhibition of cancer cell lines (e.g., breast cancer) via induction of apoptosis. This highlights the potential for this compound to be investigated further in oncological research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
